molecular formula C7H8N2O4 B11906434 Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate

Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate

Cat. No.: B11906434
M. Wt: 184.15 g/mol
InChI Key: YEPHIAYLNRYNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2,3-dioxo-3,4-dihydropyrazine-1(2H)-carboxylate is a heterocyclic compound characterized by its unique pyrazine ring structure and functional groups. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties. The purpose of this article is to explore the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C7_7H8_8N2_2O4_4
  • Molar Mass : 184.15 g/mol
  • Density : 1.374 g/cm³

The compound's structure features two keto groups and an ethyl ester functional group, which influence its reactivity and biological properties .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Anticancer Properties : There is emerging evidence indicating that it may inhibit tumor growth in specific cancer cell lines.

Case Studies

  • Antimicrobial Activity Assessment
    • A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains:
      Bacterial StrainMIC (µg/mL)
      Staphylococcus aureus50
      Escherichia coli75
      Pseudomonas aeruginosa100
    Results indicated that the compound showed significant activity against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .
  • Anticancer Activity Evaluation
    • In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer and HCT116 for colon cancer) demonstrated that this compound inhibited cell proliferation:
      Cell LineIC50 (µM)
      MCF720
      HCT11615
    These findings highlight the compound's potential as a lead candidate in anticancer drug development .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in metabolic pathways or signal transduction processes related to cell growth and apoptosis.

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

ethyl 2,3-dioxo-1H-pyrazine-4-carboxylate

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(12)9-4-3-8-5(10)6(9)11/h3-4H,2H2,1H3,(H,8,10)

InChI Key

YEPHIAYLNRYNJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CNC(=O)C1=O

Origin of Product

United States

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